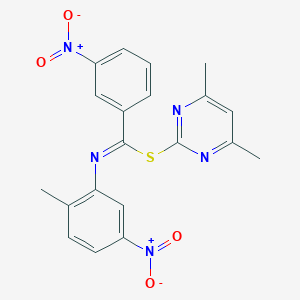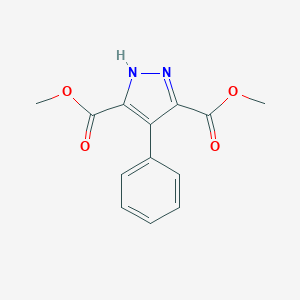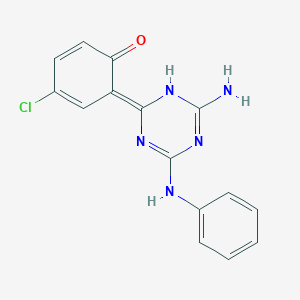![molecular formula C14H25NO4 B262513 2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid, commonly known as 'PPCC', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a derivative of cyclohexanecarboxylic acid and is known for its unique properties, including its ability to act as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of PPCC is not fully understood. However, it is believed to act as a chiral building block in organic synthesis due to its unique structure. PPCC has a chiral center that can be used to introduce chirality into molecules. The introduction of chirality is important in the synthesis of pharmaceuticals and other compounds that require specific stereochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PPCC. However, studies have shown that PPCC is non-toxic and does not have any significant physiological effects. PPCC has been used in the synthesis of pharmaceuticals, which have undergone extensive testing for safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPCC in lab experiments include its chiral properties, which can be used to introduce chirality into molecules. PPCC is also non-toxic and has been used in the synthesis of pharmaceuticals, which have undergone extensive testing for safety and efficacy. The limitations of using PPCC in lab experiments include its specialized synthesis method, which requires expertise in organic chemistry and specialized equipment.
Zukünftige Richtungen
There are several future directions for the research on PPCC. One direction is the study of its potential applications in the field of supramolecular chemistry and materials science. Another direction is the development of new synthesis methods and the optimization of existing methods. PPCC can also be used as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of PPCC and its potential applications in various fields.
Conclusion:
In conclusion, PPCC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC has unique chiral properties and has been extensively studied in the field of organic synthesis. PPCC has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Further research is needed to fully understand the mechanism of action of PPCC and its potential applications in various fields.
Synthesemethoden
PPCC can be synthesized using various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with 3-(propan-2-yloxy)propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. Other methods include the reaction of cyclohexanecarboxylic acid with 3-(propan-2-yloxy)propylamine followed by the reaction with phosgene. The synthesis of PPCC requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
PPCC has been extensively studied in the field of organic synthesis due to its chiral properties. It has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. PPCC has also been used in the synthesis of chiral ligands for enantioselective catalysis. In addition, PPCC has been studied for its potential applications in the field of supramolecular chemistry and materials science.
Eigenschaften
Produktname |
2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-(3-propan-2-yloxypropylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-10(2)19-9-5-8-15-13(16)11-6-3-4-7-12(11)14(17)18/h10-12H,3-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ZGEOGSUUCJLJRE-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1CCCCC1C(=O)O |
Kanonische SMILES |
CC(C)OCCCNC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)



![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)